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molecular formula C11H6BrClO2S B8418233 5-Bromo-4-(3-chlorophenyl)thiophene-2-carboxylic acid

5-Bromo-4-(3-chlorophenyl)thiophene-2-carboxylic acid

Cat. No. B8418233
M. Wt: 317.59 g/mol
InChI Key: CRPNAAFKGZBSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546438B2

Procedure details

41.0 mg (0.12 mmol) of the compound from Example 14A are provided in 3 ml of tetrahydrofuran, and 28.4 mg (1.19 mmol) of lithium hydroxide and 0.8 ml of water are added at room temperature. The mixture is stirred at room temperature overnight, a 1N aqueous HCl solution is subsequently added until an acidic pH is obtained, the mixture is extracted three times with dichloromethane and the extracts are dried over sodium sulfate, filtered and concentrated. 35.0 mg (83% of theory) of the title compound are obtained.
Name
compound
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
28.4 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]([O:9]CC)=[O:8])=[CH:4][C:3]=1[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=1.[OH-].[Li+].O.Cl>O1CCCC1>[Br:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][C:3]=1[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
41 mg
Type
reactant
Smiles
BrC1=C(C=C(S1)C(=O)OCC)C1=CC(=CC=C1)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
28.4 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0.8 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(S1)C(=O)O)C1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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